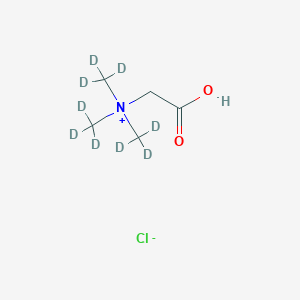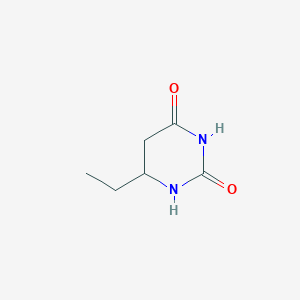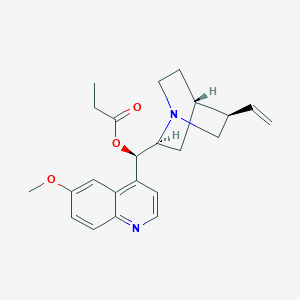
(9R)-6'-Methoxycinchonan-9-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R)-6’-Methoxycinchonan-9-yl propionate is a chemical compound that belongs to the class of esters It is derived from cinchona alkaloids, which are known for their medicinal properties, particularly in the treatment of malaria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-6’-Methoxycinchonan-9-yl propionate typically involves the esterification of (9R)-6’-Methoxycinchonan-9-ol with propionic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (9R)-6’-Methoxycinchonan-9-yl propionate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(9R)-6’-Methoxycinchonan-9-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Scientific Research Applications
(9R)-6’-Methoxycinchonan-9-yl propionate has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (9R)-6’-Methoxycinchonan-9-yl propionate involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the parasite’s ability to metabolize hemoglobin, leading to its death. The exact molecular pathways and targets are still under investigation, but it is known to affect the parasite’s digestive vacuole and inhibit its growth.
Comparison with Similar Compounds
Similar Compounds
- (9R)-6’-Methoxycinchonan-9-yl acetate
- (9R)-6’-Methoxycinchonan-9-yl butyrate
- (9R)-6’-Methoxycinchonan-9-yl valerate
Uniqueness
Compared to its analogs, (9R)-6’-Methoxycinchonan-9-yl propionate may exhibit unique properties due to the specific length and structure of the propionate ester group. This can influence its solubility, reactivity, and biological activity, making it a compound of particular interest for further research and development.
Properties
CAS No. |
53135-08-3 |
|---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] propanoate |
InChI |
InChI=1S/C23H28N2O3/c1-4-15-14-25-11-9-16(15)12-21(25)23(28-22(26)5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21,23H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,23+/m0/s1 |
InChI Key |
GWLWQRRMIMIZSS-MTDBSEBISA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Canonical SMILES |
CCC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
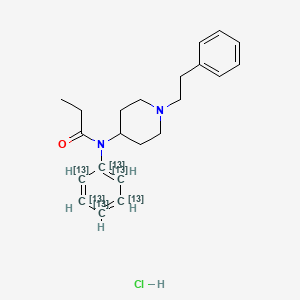
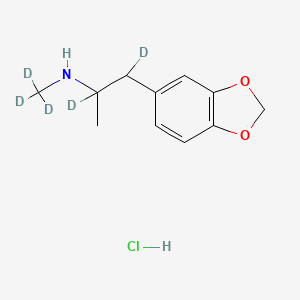
-](/img/structure/B12349736.png)
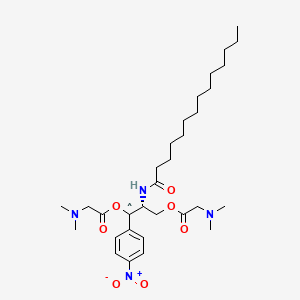

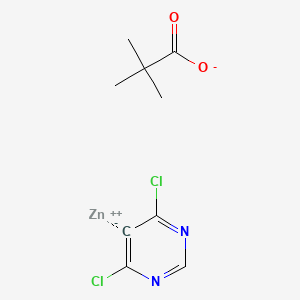
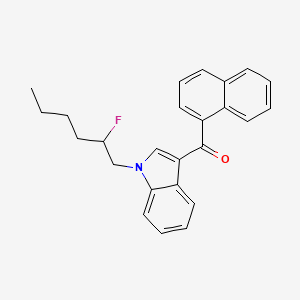
![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
